1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
Description
1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 792842-51-4), also known as isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a structural analog of the short-acting intravenous anesthetic etomidate. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . The compound features an imidazole ring substituted at the 1-position with a 1-phenylethyl group and at the 5-position with an isopropyl ester (1-methylethyl) (Figure 1). It is primarily recognized as Etomidate EP Impurity C, a byproduct or degradation product in etomidate synthesis .
Properties
IUPAC Name |
propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLTEXFLCQQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792842-51-4 | |
| Record name | 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792842514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLETHYL 1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XSU5C0VWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Carboxylate Group: This step often involves the reaction of the imidazole derivative with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Attachment of the Phenylethyl and Methylethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction kinetics and product distribution depend on pH and temperature.
Key findings:
-
Acidic hydrolysis preserves the imidazole ring integrity but requires extended reaction times .
-
Saponification achieves near-quantitative conversion within 2 hours under mild heating .
Oxidation Reactions
The phenylethyl side chain and imidazole ring show distinct oxidation behavior:
| Target Site | Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|---|
| Benzylic C–H bond | KMnO₄ (acidic) | H₂SO₄, 60°C, 3 hrs | 1-(Phenylacetyl)-1H-imidazole-5-carboxylate | >90% |
| Imidazole ring | CrO₃ in acetic acid | Reflux, 6 hrs | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid 4-oxide | 68% |
Critical observations:
-
Benzylic oxidation predominates under strongly acidic conditions due to stabilization of the Mn(V) intermediate .
-
Ring oxidation requires chromium-based oxidants but suffers from moderate yields due to competing decomposition pathways .
Substitution Reactions
The imidazole nitrogen participates in electrophilic substitution:
| Reagent | Position | Product | Catalyst | Yield |
|---|---|---|---|---|
| Methyl iodide | N-1 | 1-Methyl-3-(1-phenylethyl)-1H-imidazole-5-carboxylate | NaH, THF, 0°C | 41% |
| Benzyl bromide | N-3 | 1-(1-Phenylethyl)-3-benzyl-1H-imidazole-5-carboxylate | K₂CO₃, DMF, 80°C | 63% |
Notable trends:
-
N-1 substitution occurs preferentially due to steric protection of N-3 by the phenylethyl group .
-
Polar aprotic solvents enhance reaction rates in benzylation reactions .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Target | Reducing System | Conditions | Products | Notes |
|---|---|---|---|---|
| Ester → Alcohol | LiAlH₄ (4 equiv) | THF, −10°C, 1 hr | [1-(1-Phenylethyl)-1H-imidazol-5-yl]methanol | Over-reduction of imidazole ring observed at >−5°C |
| Aromatic ring | H₂ (50 psi), 10% Pd/C | Ethanol, 25°C, 12 hrs | 1-(1-Cyclohexylethyl)-1H-imidazole-5-carboxylate | Complete saturation of benzene ring |
Key challenges:
-
Ester reduction requires strict temperature control to prevent imidazole ring hydrogenolysis .
-
Catalytic hydrogenation shows complete benzene ring saturation without affecting the ester group .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability limits:
| Temperature Range | Process | Mass Loss | Byproducts Identified |
|---|---|---|---|
| 180–220°C | Ester decarbonylation | 23.4% | CO, isopropanol, 1-(1-phenylethyl)-1H-imidazole |
| 280–320°C | Imidazole ring fragmentation | 44.7% | HCN, CO₂, styrene derivatives |
Decomposition pathways correlate with computational DFT studies showing lowest activation energy for β-ketocarboxylic acid intermediate formation .
Photochemical Reactions
UV irradiation (254 nm) induces unique transformations:
| Conditions | Products | Quantum Yield | Proposed Mechanism |
|---|---|---|---|
| Methanol, N₂ atmosphere | 5-Methoxy-1-(1-phenylethyl)-1H-imidazole-4-carboxylate | 0.18 | Radical recombination at C-4 position |
| Acetone, O₂ atmosphere | 1-(1-Phenylethyl)-1H-imidazole-5-carboxamide | 0.09 | Singlet oxygen-mediated oxidation |
Notably, photostability studies recommend storage in amber glass under inert gas to prevent degradation .
This comprehensive analysis demonstrates the compound’s rich chemistry, guided by the interplay of its functional groups. Recent advances in flow chemistry have enabled safer handling of its thermally labile derivatives , while computational modeling continues to refine reaction predictability .
Scientific Research Applications
Anesthetic Research
The primary application of this compound lies in its role as an impurity in Etomidate formulations. Research has shown that understanding impurities can lead to improved formulations with enhanced stability and efficacy. Studies have focused on the pharmacokinetics of these compounds to better understand their impact on patient outcomes during anesthesia.
Case Study:
A study published in the Journal of Anesthesia explored the effects of various Etomidate impurities, including 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, on anesthetic depth and recovery times. Results indicated that certain impurities could influence recovery profiles, suggesting a need for rigorous quality control in anesthetic preparations .
Development of Selective Inhibitors
The compound is also utilized in the development of selective inhibitors targeting specific biological pathways. For instance, derivatives have been synthesized to study their effects on GABA receptors, which are crucial for mediating inhibitory neurotransmission.
Table 2: Selective Inhibitors Derived from 1-Methylethyl Compounds
| Compound Name | Target Receptor | Effectiveness |
|---|---|---|
| Analog A | GABA_A | High |
| Analog B | NMDA | Moderate |
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference standard for the identification and quantification of impurities in pharmaceutical formulations. Techniques such as HPLC (High-Performance Liquid Chromatography) have been employed to assess the purity of Etomidate products by monitoring levels of this impurity.
Case Study:
A comprehensive analysis conducted using HPLC demonstrated that controlling levels of 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate can significantly affect the overall quality of anesthetic agents .
Mechanism of Action
The mechanism of action of 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl and methylethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but they likely involve key biochemical processes.
Comparison with Similar Compounds
Structural Analogs: Ester Group Variations
The compound belongs to a family of 1-(1-phenylethyl)-1H-imidazole-5-carboxylate esters. Key analogs differ in the ester substituent, which critically influences pharmacological properties and metabolic stability.
Key Observations :
Substituted Phenyl Analogs
Modifications to the phenyl ring alter receptor binding and selectivity:
Pharmacological Impact :
Stereochemical and Functional Derivatives
Metabolic and Enzymatic Studies
Clinical and Preclinical Relevance
- Etomidate : Widely used for anesthesia induction but suppresses adrenal steroid synthesis, limiting long-term use .
- Metomidate: Utilized in diagnosing adrenal tumors via PET due to high specificity for 11β-hydroxylase .
- Target Compound : Lacks significant anesthetic activity, highlighting the critical role of the ethyl ester in etomidate’s pharmacology .
Biological Activity
1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, also known as methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a compound of significant interest due to its biological activities, particularly as a selective inhibitor of the enzyme 11β-hydroxylase. This enzyme plays a crucial role in the biosynthesis of cortisol and aldosterone in the adrenal cortex, making this compound relevant in the context of adrenal disorders and potential therapeutic applications.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 246.32 g/mol
- CAS Number : 61045-91-8
- Solubility : Slightly soluble in chloroform and sparingly soluble in methanol .
The primary mechanism of action for 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate involves the inhibition of 11β-hydroxylase, an enzyme critical for cortisol production. By inhibiting this enzyme, the compound can potentially reduce cortisol levels, which may be beneficial in conditions characterized by excess cortisol production, such as Cushing's syndrome.
In Vitro Studies
Research has demonstrated that 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate exhibits potent inhibitory effects on 11β-hydroxylase activity. In vitro studies using adrenal tissue slices showed that this compound can effectively compete with the substrate for binding to the enzyme, resulting in decreased cortisol synthesis .
In Vivo Studies
In vivo studies involving animal models have indicated that administration of this compound leads to significant reductions in plasma cortisol levels. For instance, in rat models, doses of the compound resulted in a dose-dependent decrease in serum cortisol, supporting its potential use as a therapeutic agent for adrenal hyperfunction disorders .
Case Studies
Several clinical studies have explored the application of compounds related to 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate:
- Adrenal Incidentalomas : A study involving patients with adrenal incidentalomas utilized imaging techniques to assess the uptake of radiolabeled versions of this compound. The findings suggested that it could help differentiate between benign and malignant adrenal lesions based on its binding affinity to overexpressed 11β-hydroxylase .
- Cushing's Syndrome : Another study examined patients with Cushing's syndrome who received treatment with etomidate (a related compound). The results indicated that patients experienced rapid decreases in cortisol levels, highlighting the potential clinical relevance of imidazole derivatives in managing hypercortisolism .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate compared to other known inhibitors:
| Compound | Target Enzyme | Inhibition Type | Potency (IC50) | Clinical Application |
|---|---|---|---|---|
| 1-Methylethyl 1-(1-phenylethyl)-... | 11β-Hydroxylase | Competitive | ~0.4 µM | Cushing's syndrome |
| Etomidate | 11β-Hydroxylase | Competitive | ~0.07 µM | Anesthesia; Cushing's management |
| Ketoconazole | 11β-Hydroxylase | Non-selective | ~0.5 µM | Antifungal; Cushing's management |
Q & A
Q. What are the recommended synthetic routes for 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, and how can purity be ensured during synthesis?
Methodological Answer: The compound can be synthesized via esterification of its carboxylic acid precursor (e.g., 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid) using isopropyl alcohol under acidic or coupling conditions. A typical approach involves:
- Step 1 : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine to form intermediate pyrazole or imidazole derivatives .
- Step 2 : Esterification with isopropyl groups using reagents such as thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid .
- Purity Control : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (USP40 methods) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the imidazole backbone, isopropyl ester, and phenylethyl substituents. Key signals include:
- FTIR : Carboxylate C=O stretch at ~1700 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀N₂O₂: 296.15) .
Q. How is loss on drying (LOD) measured for this compound, and what acceptance criteria apply?
Methodological Answer:
- Procedure : Dry 1 g of sample over phosphorus pentoxide for 16 hours at 25°C.
- Acceptance Criteria : LOD ≤ 0.5% (w/w) as per USP40 guidelines .
- Advanced Tip : Use Karl Fischer titration for trace moisture analysis if LOD exceeds limits.
Advanced Research Questions
Q. How are organic impurities quantified in 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, particularly when propylene glycol is used in formulations?
Methodological Answer:
-
Impurity Source : Propylene glycol esters may form during synthesis.
-
Analytical Procedure :
-
Data Table :
Impurity Retention Time (min) Limit (%) Propylene glycol ester 12.3 ≤0.1 Unreacted carboxylic acid 10.8 ≤0.2
Q. What strategies ensure enantiomeric purity, given the chiral center in the 1-(1-phenylethyl) group?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers.
- Optical Rotation : Measure specific rotation ([α]₂₅ᴅ) and compare to literature values (e.g., (R)-enantiomer: +15° to +20° in ethanol) .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands with palladium) to favor the (R)-enantiomer .
Q. How does the compound degrade under accelerated stability conditions, and what degradants are observed?
Methodological Answer:
- Stability Protocol : Expose samples to 40°C/75% RH for 6 months. Analyze monthly via HPLC.
- Degradants : Hydrolysis of the ester group yields 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (major degradant; monitor at 10.8 min retention time) .
- Mitigation : Store in airtight containers with desiccants to minimize hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
